

# 19-Norepiandrosterone receptor binding affinity studies.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **19-Norepiandrosterone**

Cat. No.: **B3340957**

[Get Quote](#)

An In-Depth Technical Guide to the Study of **19-Norepiandrosterone** Receptor Binding Affinity

## Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the receptor binding characteristics of **19-norepiandrosterone**. **19-Norepiandrosterone** is a key metabolite of nandrolone (19-nortestosterone), an anabolic-androgenic steroid, and understanding its interaction with nuclear receptors is critical for pharmacology, endocrinology, and toxicology. This document moves beyond simple protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to data generation. We will detail the core methodologies for determining binding affinity and functional activity, including competitive radioligand binding assays and cell-based reporter gene assays, and provide field-proven insights for their successful execution.

## Introduction: The Significance of 19-Norepiandrosterone

**19-Norepiandrosterone** is a urinary metabolite of the synthetic anabolic steroid nandrolone (19-nortestosterone).<sup>[1][2]</sup> Its detection is a primary marker in anti-doping tests. Beyond its role in toxicology, the study of **19-norepiandrosterone** is crucial for understanding the broader activity profile of 19-norsteroids. These steroids are known to interact with several nuclear

receptors, primarily the Androgen Receptor (AR) and Progesterone Receptor (PR), and to a lesser extent, the Estrogen Receptor (ER).<sup>[3][4]</sup>

Recent studies have also uncovered evidence of the endogenous production of 19-norsteroids in minute quantities in humans, potentially as by-products of the aromatization of androgens to estrogens, particularly during pregnancy or after strenuous exercise.<sup>[5][6][7]</sup> This complicates the interpretation of anti-doping results and highlights the need for precise characterization of the receptor interactions of these compounds. The binding affinity of a ligand like **19-norepiandrosterone** for its receptor is the foundational event that initiates a biological response. A high binding affinity suggests that even at low concentrations, the compound can occupy a significant number of receptors and exert a potent effect. Therefore, quantifying this interaction is a critical first step in characterizing its pharmacological or physiological profile.

## Foundational Principles: Quantifying the Ligand-Receptor Interaction

The interaction between a ligand and a receptor is governed by the law of mass action. We quantify this interaction using several key parameters:

- IC<sub>50</sub> (Half Maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test ligand (e.g., **19-norepiandrosterone**) required to displace 50% of a labeled reference ligand from the target receptor. It is an experimental value influenced by assay conditions.<sup>[8][9]</sup>
- Ki (Inhibition Constant): This is a more absolute measure of the binding affinity of a ligand for a receptor.<sup>[10]</sup> It is derived from the IC<sub>50</sub> value but corrected for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation.<sup>[8][11]</sup> This allows for the comparison of affinity values across different experiments and labs.<sup>[8][9]</sup>
- EC<sub>50</sub> (Half Maximal Effective Concentration): In a functional assay, this is the concentration of a ligand that induces a response halfway between the baseline and maximum response. It is a measure of the ligand's potency as an agonist.

A lower Ki or EC<sub>50</sub> value indicates a higher affinity or potency, respectively.

# Methodology I: Competitive Radioligand Binding Assay

This is the gold-standard method for directly measuring the affinity of a test compound for a receptor.<sup>[12]</sup> The principle involves setting up a competition between a labeled ligand with known high affinity (the "radioligand") and the unlabeled test compound (**19-norepiandrosterone**) for a finite number of receptors.

There are two primary formats for this assay: the traditional filtration-based method and the more modern, homogeneous Scintillation Proximity Assay (SPA).<sup>[13][14]</sup> SPA technology, which uses beads that emit light only when a radioligand binds to a receptor immobilized on their surface, eliminates the need for a physical separation step, making it highly suitable for high-throughput screening (HTS).<sup>[13][15][16][17][18][19]</sup>

## Detailed Protocol: Androgen Receptor Binding via SPA

This protocol describes a robust, self-validating system for determining the  $K_i$  of **19-norepiandrosterone** for the human Androgen Receptor (AR).

### A. Materials and Reagents:

- Receptor Source: Purified, recombinant human AR ligand-binding domain (LBD) with a His6-tag.<sup>[20][21]</sup>
- Radioligand:  $[^3\text{H}]\text{-Methyltrienolone}$  (R1881) or  $[^3\text{H}]\text{-Dihydrotestosterone}$  ( $[^3\text{H}]\text{-DHT}$ ). Select a radioligand with high affinity and specificity for the AR.
- SPA Beads: Nickel (Ni)-chelate coated SPA beads (e.g., FlashPlate® or other PVT beads).  
<sup>[20]</sup> These beads capture the His-tagged AR-LBD.
- Test Compound: **19-Norepiandrosterone**, serially diluted.
- Reference Compound: Unlabeled Dihydrotestosterone (DHT) for standard curve and non-specific binding determination.
- Assay Buffer: A buffer optimized for receptor stability and binding, e.g., 50 mM HEPES, 150 mM Li<sub>2</sub>SO<sub>4</sub>, 10% glycerol, pH 7.2.<sup>[16][20]</sup>

- Assay Plate: 384-well microplate suitable for SPA.[20]

- Instrumentation: Microplate scintillation counter.

#### B. Experimental Workflow:

- Receptor Immobilization: Add the His-tagged AR-LBD solution to each well of the Ni-chelate coated 384-well plate. Incubate for 60 minutes at room temperature to allow the receptor to bind to the plate surface. Wash away unbound receptor with assay buffer.

- Causality: Immobilizing the receptor is the key step. The His-tag provides a specific, high-affinity anchor to the nickel-coated surface, ensuring proper orientation and stability. Washing is critical to remove unbound protein, which would otherwise interfere with the assay.

- Competitive Binding Setup:

- Total Binding (TB) Wells: Add assay buffer only.

- Non-Specific Binding (NSB) Wells: Add a high concentration of unlabeled DHT (e.g., 10  $\mu$ M). This will occupy nearly all specific binding sites.

- Test Compound Wells: Add serial dilutions of **19-norepiandrosterone**.

- Radioligand Addition: Add the [<sup>3</sup>H]-DHT solution to all wells at a final concentration at or below its dissociation constant (Kd). This ensures the assay is sensitive to competition.[14]

- Causality: Using the radioligand at its Kd provides the optimal balance. At this concentration, approximately 50% of the receptors are occupied, leaving a large window for a competitor to displace the radioligand and reduce the signal.

- Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 2-4 hours) to reach binding equilibrium.

- Data Acquisition: Count the plate in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

#### C. Self-Validation and Controls:

- NSB Control: The NSB wells are the most critical control. The signal from these wells represents radioligand binding to non-receptor components or the beads themselves. True "specific binding" is calculated as Total Binding (CPM) - Non-Specific Binding (CPM). A robust assay should have specific binding that is at least 80% of the total binding.[14]
- Positive Control: The serial dilution of unlabeled DHT serves as the positive control, generating a standard inhibition curve against which the test compound's activity is compared.

## Data Analysis

- Calculate the percent inhibition for each concentration of **19-norepiandrosterone** using the formula:  $\% \text{ Inhibition} = 100 * (1 - [(CPM_{\text{sample}} - CPM_{\text{NSB}}) / (CPM_{\text{TB}} - CPM_{\text{NSB}})])$
- Plot the % Inhibition against the log concentration of **19-norepiandrosterone**.
- Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
- Convert the IC50 to the Ki using the Cheng-Prusoff equation:[8][22]  $Ki = IC50 / (1 + ([L] / Kd))$  Where:
  - [L] is the concentration of the radioligand used.
  - Kd is the dissociation constant of the radioligand for the receptor.

Note: The Cheng-Prusoff equation is valid for competitive inhibitors and assumes simple 1:1 binding kinetics.[8][9]

## Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand SPA binding assay.

## Expected Binding Affinity Profile of 19-Norsteroids

Direct Ki values for **19-norepiandrosterone** are not widely published. However, data from studies on its parent compound, 19-nortestosterone (Nandrolone), and related metabolites provide a strong predictive framework. Competition experiments consistently show that 19-norsteroids bind potently to both the androgen and progesterone receptors.[\[4\]](#)[\[23\]](#)[\[24\]](#)

| Receptor                               | Ligand                         | Relative Binding Affinity (RBA)                                                                              | Notes                                                                                                                              |
|----------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Androgen Receptor (AR)                 | 19-Nortestosterone             | Higher than Testosterone                                                                                     | Elimination of the 19-methyl group increases binding affinity to the AR.[23]                                                       |
| 5 $\alpha$ -dihydro-19-nortestosterone | Lower than 19-Nortestosterone  | Unlike testosterone, 5 $\alpha$ -reduction of 19-nortestosterone tends to decrease binding affinity.[23][24] |                                                                                                                                    |
| Progesterone Receptor (PR)             | 19-Nortestosterone             | Significant                                                                                                  | Many 19-nortestosterone derivatives act as potent progestins or competitive antagonists at the PR. [4]                             |
| 19-Norprogesterone                     | High                           | Possesses a high affinity for the progesterone receptor, making it a potent progestagen.<br>[25]             |                                                                                                                                    |
| Estrogen Receptor (ER)                 | 19-Nortestosterone derivatives | Low / Selective                                                                                              | Generally, affinity for ER is low. However, some A-ring reduced derivatives can act as selective ER $\alpha$ agonists.[26][27][28] |

This table synthesizes data from multiple sources. RBA is often determined relative to a standard like DHT or R1881 for AR, or Progesterone for PR.

## Methodology II: Cell-Based Reporter Gene Assay

While binding assays measure affinity, they do not reveal the functional consequence of that binding—whether the compound acts as an agonist (activator) or an antagonist (inhibitor). A reporter gene assay is the standard method for determining this functional activity.[\[29\]](#)[\[30\]](#)

The principle involves using a host cell line (e.g., CHO or VCaP cells) that has been engineered to contain two key components: an expression vector for the receptor of interest (e.g., human AR) and a reporter vector.[\[29\]](#)[\[30\]](#) The reporter vector contains a promoter with hormone response elements (e.g., Androgen Response Elements, AR Es) that drive the expression of an easily measurable gene, such as firefly luciferase.[\[29\]](#)[\[31\]](#)[\[32\]](#)

## Detailed Protocol: AR Luciferase Reporter Assay

### A. Materials and Reagents:

- Cell Line: A suitable mammalian cell line, such as VCaP (expresses endogenous AR) or a host like COS-1 or CHO, stably transfected with human AR and an ARE-luciferase reporter construct.[\[29\]](#)[\[30\]](#)
- Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
- Test Compound: **19-Norepiandrosterone**, serially diluted.
- Agonist Control: DHT or R1881.
- Antagonist Control: Enzalutamide or Bicalutamide.
- Luciferase Assay Reagent: A commercial kit containing cell lysis buffer and luciferase substrate (luciferin).
- Instrumentation: Luminometer.

### B. Experimental Workflow:

- Cell Plating: Seed the reporter cells into a 96-well white, opaque cell culture plate and allow them to adhere overnight.

- Causality: Opaque plates are essential to prevent optical crosstalk between wells during luminescence reading.
- Compound Treatment:
  - For Agonist Mode: Replace the medium with fresh medium containing serial dilutions of **19-norepiandrosterone** or the DHT positive control.
  - For Antagonist Mode: Treat cells with serial dilutions of **19-norepiandrosterone** in the presence of a fixed concentration of DHT (at its EC50). Include an antagonist control like Enzalutamide.
- Incubation: Incubate the plate for 18-24 hours to allow for receptor binding, nuclear translocation, and transcription/translation of the luciferase reporter gene.
- Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.
- Luminescence Reading: Add the luciferase substrate to the wells and immediately measure the light output in a luminometer.

#### C. Self-Validation and Controls:

- Vehicle Control: Cells treated with only the vehicle (e.g., 0.1% DMSO) establish the baseline reporter activity.
- Positive/Negative Controls: The known agonist (DHT) and antagonist (Enzalutamide) validate that the cell system is responding correctly.
- Cell Viability Assay: It is crucial to run a parallel cytotoxicity assay to ensure that any observed decrease in signal (especially in antagonist mode) is due to receptor inhibition and not simply cell death.

## Data Analysis

- Normalize the raw luminescence units (RLU) to the vehicle control to get "Fold Induction."
- Agonist Mode: Plot Fold Induction vs. log concentration of **19-norepiandrosterone** and use non-linear regression to determine the EC50 and the maximum efficacy (Emax) relative to

DHT.

- Antagonist Mode: Plot Fold Induction vs. log concentration of **19-norepiandrosterone** and determine the IC50 for inhibition of the DHT-induced signal.

## Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Mechanism of a cell-based nuclear receptor reporter assay.

## Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded approach to characterizing the receptor binding affinity and functional activity of **19-norepiandrosterone**. By employing validated methodologies such as competitive SPA binding assays and luciferase reporter assays, researchers can generate high-quality, reproducible data. The key to trustworthiness lies in the diligent application of controls and a thorough understanding of the causality behind each experimental step.

The evidence suggests that **19-norepiandrosterone**, like its parent compound, likely interacts significantly with both the androgen and progesterone receptors. Precise quantification of these interactions is essential for building accurate pharmacological models and for interpreting its physiological and toxicological significance. Future studies should focus on obtaining definitive Ki values for **19-norepiandrosterone** and its isomers across a full panel of steroid receptors to fully elucidate its endocrine activity profile.

## References

- Cook, N. D. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. *Methods in Molecular Biology*, 897, 79-94. [\[Link\]](#)
- de Jong, L. A., et al. (2021). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. *Scientific Reports*, 11(1), 1-13. [\[Link\]](#)
- Canadian Society of Pharmacology and Therapeutics. (n.d.).
- Springer Nature Experiments. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Sohoni, P., & Sumpter, J. P. (2009). Analysis of Androgen Receptor Activity by Reporter Gene Assays. *Methods in Molecular Biology*, 590, 235-247. [\[Link\]](#)
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [\[Link\]](#)
- Roy, P., et al. (2012). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. *Journal of Andrology*, 2012, 568321. [\[Link\]](#)
- Ahangari, F. (2018). Protein-nucleic acid (receptor-ligand) binding detection techniques. Defence Research and Development Canada. [\[Link\]](#)
- Feau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. *Journal of Biomolecular Screening*, 14(1), 43-48. [\[Link\]](#)

- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [\[Link\]](#)
- Toth, M., & Zakar, T. (1982). Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins. *Journal of Steroid Biochemistry*, 17(6), 653-660. [\[Link\]](#)
- ChemHelpASAP. (2021, January 13).
- MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [\[Link\]](#)
- Rajah, T. (2004). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. *Journal of Pharmacology and Toxicology Methods*, 50(2), 119-126. [\[Link\]](#)
- Toth, M., & Zakar, T. (1982). Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortestosterone. *Journal of Steroid Biochemistry*, 17(6), 653-660. [\[Link\]](#)
- Parr, M. K., et al. (2007). Tissue Selectivity of the Anabolic Steroid, 19-Nor-4-Androstenediol-3 $\beta$ ,17 $\beta$ -Diol in Male Sprague Dawley Rats. *Toxicological Sciences*, 100(2), 548-555. [\[Link\]](#)
- Reaction Biology. (n.d.). Androgen Receptor Assay Service. Reaction Biology. [\[Link\]](#)
- ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors.
- Bratoeff, E., et al. (2004). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 19(4), 351-356. [\[Link\]](#)
- Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. Indigo Biosciences. [\[Link\]](#)
- Funder, J. W., et al. (1981). 19-Nor progesterone is a mineralocorticoid agonist. *Endocrinology*, 109(1), 313-315. [\[Link\]](#)
- Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: Comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. *Endocrinology*, 114(6), 2100-2106. [\[Link\]](#)
- Thoresen, S. B., et al. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. *PLOS ONE*, 12(6), e0177824. [\[Link\]](#)
- Delettré, J., et al. (2006). Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens. *Journal of Steroid Biochemistry and Molecular Biology*, 99(2-3), 108-114. [\[Link\]](#)
- Van Eenoo, P., et al. (2001). Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from

androgen to estrogen. *Journal of Steroid Biochemistry and Molecular Biology*, 78(4), 351-357. [\[Link\]](#)

- Springer Nature Experiments. (2009). Ligand Competition Binding Assay for the Androgen Receptor.
- Botella, J., et al. (1990). Structure-activity and structure-affinity relationships of 19-norprogesterone derivatives in rat uterus. *Journal of Steroid Biochemistry*, 37(5), 711-716. [\[Link\]](#)
- World Anti-Doping Agency. (2001). Studies related to the metabolism of endogenously produced nandrolone and exogenously administered nandrolone precursors. WADA. [\[Link\]](#)
- World Anti-Doping Agency. (n.d.). PROJECT REVIEW “Endogenous Testosterone, Testosterone Precursors And Metabolites; 19-Nor-Steroids and Establishment of Normal”. WADA. [\[Link\]](#)
- D'Urso, A., et al. (2024). Exogenous Versus Endogenous Nandrolone in Doping Investigations: A Systematic Literature Review. *Metabolites*, 14(11), 659. [\[Link\]](#)
- Ayotte, C. (2006). Significance of 19-norandrosterone in athletes' urine samples. *British Journal of Sports Medicine*, 40(Suppl 1), i2-i5. [\[Link\]](#)
- Lello, S., et al. (2013). An overview of nomegestrol acetate selective receptor binding and lack of estrogenic action on hormone-dependent cancer cells. *Gynecological Endocrinology*, 29(8), 723-727. [\[Link\]](#)
- Rochefort, H., & Garcia, M. (1976). Androgen on the estrogen receptor.
- Dressing, G. E., et al. (2009). Comparison between Steroid Binding to Progesterone Membrane Receptor  $\alpha$  (mPR $\alpha$ ) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPR $\alpha$ -specific Agonists. *Journal of Steroid Biochemistry and Molecular Biology*, 114(3-5), 159-167. [\[Link\]](#)
- Hahn, D. W., et al. (1981). Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives. *Contraception*, 24(1), 5-15. [\[Link\]](#)
- Bergink, E. W., et al. (1985). Receptor binding of allylestrenol, a progestagen of the 19-nortestosterone series without androgenic properties. *Journal of Steroid Biochemistry*, 23(2), 165-168. [\[Link\]](#)
- Botella, J., et al. (1994). Lack of estrogenic potential of progesterone- or 19-norprogesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells. *Journal of Steroid Biochemistry and Molecular Biology*, 50(1-2), 41-47. [\[Link\]](#)
- Funder, J. W., et al. (1980). 19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower. *Endocrinology*, 107(1), 1-4. [\[Link\]](#)

- Saartok, T., Dahlberg, E., & Gustafsson, J. A. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. *Endocrinology*, 114(6), 2100-2106. [Link]
- de Bartolomeis, A., & Marasco, C. (2019). Clinical perspective on antipsychotic receptor binding affinities. *Journal of Clinical Psychopharmacology*, 39(1), 76-78. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. mdpi.com [mdpi.com]
- 2. Significance of 19-norandrosterone in athletes' urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous origin of norandrosterone in female urine: indirect evidence for the production of 19-norsteroids as by-products in the conversion from androgen to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
- 7. wada-ama.org [wada-ama.org]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. youtube.com [youtube.com]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. punnetsquare.org [punnetsquare.org]
- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 20. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Different binding of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor of the rat seminal vesicle: a step toward the understanding of the anabolic action of nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic 19-nortestosterone derivatives as estrogen receptor alpha subtype-selective ligands induce similar receptor conformational changes and steroid receptor coactivator recruitment than natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Lack of estrogenic potential of progesterone- or 19-nor-progesterone-derived progestins as opposed to testosterone or 19-nor-testosterone derivatives on endometrial Ishikawa cells

- PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
- 32. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [19-Norepiandrosterone receptor binding affinity studies.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340957#19-norepiandrosterone-receptor-binding-affinity-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)